molecular formula C8H6F2N2 B8706650 5-(difluoromethyl)-3-methylpicolinonitrile

5-(difluoromethyl)-3-methylpicolinonitrile

Cat. No.: B8706650
M. Wt: 168.14 g/mol
InChI Key: ZLPNDLYJPSAXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)-3-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C8H6F2N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a nitrile group (-CN) attached to the second position of the pyridine ring, a difluoromethyl group (-CF2H) at the fifth position, and a methyl group (-CH3) at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-3-methylpicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with sodium cyanide (NaCN) to form 2-pyridinecarbonitrile. This intermediate can then be subjected to further functionalization to introduce the difluoromethyl and methyl groups. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide (CuI), to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced process control systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-3-methylpicolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group (-NH2).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce aminopyridines.

Scientific Research Applications

5-(difluoromethyl)-3-methylpicolinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-3-methylpicolinonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the difluoromethyl and nitrile groups can enhance the compound’s binding affinity and specificity for its target, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: Lacks the difluoromethyl and methyl groups, making it less versatile in certain applications.

    3-Methyl-2-pyridinecarbonitrile: Similar structure but lacks the difluoromethyl group.

    5-Difluoromethyl-2-pyridinecarbonitrile: Similar structure but lacks the methyl group.

Uniqueness

5-(difluoromethyl)-3-methylpicolinonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

5-(difluoromethyl)-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H6F2N2/c1-5-2-6(8(9)10)4-12-7(5)3-11/h2,4,8H,1H3

InChI Key

ZLPNDLYJPSAXKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C#N)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-difluoromethyl-3-methyl-pyridine (337 mg, 1.898 mmol), Zn(CN)2 (159 mg, 1.328 mmol) and Pd(PPh3)4 (132 mg, 0.114 mmol) in DMF (10 ml) was stirred for 10 min at 120° C. in a microwave, filtered over hyflo and washed with water and brine. The combined aqueous layers were extracted with TBME, the combined organic layers were dried over sodium sulfate, filtered and concentrated. 5-Difluoromethyl-3-methyl-pyridine-2-carbonitrile was obtained as a yellow oil after flash chromatography on silica gel (cyclohexane/EtOAc gradient 0-3 min 100:0, 3-35 min 100:0 to 80:20). ESI MS: 169 [M+H]; 1H NMR (400 MHz, CDCl3): δ=8.68 (s, 1H), 7.84 (s, 1H), 6.75 (t, 1H), 2.65 (s, 3H).
Quantity
337 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
159 mg
Type
catalyst
Reaction Step One
Quantity
132 mg
Type
catalyst
Reaction Step One

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